3,3'-Dimethoxybenzidine-4,4'-diisocyanate

Description

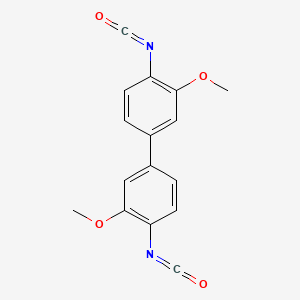

Structure

3D Structure

Properties

IUPAC Name |

1-isocyanato-4-(4-isocyanato-3-methoxyphenyl)-2-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O4/c1-21-15-7-11(3-5-13(15)17-9-19)12-4-6-14(18-10-20)16(8-12)22-2/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZWKEPYTBWZJJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=C=O)OC)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O4 | |

| Record name | 3,3'-DIMETHOXYBENZIDINE-4,4'-DIISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18120 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6020484 | |

| Record name | 3,3'-Dimethoxybenzidine-4,4'-diisocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

3,3'-dimethoxybenzidine-4,4'-diisocyanate appears as gray to brown powder or dark beige sandy powder. Melting point 112 °C. Insoluble in water. Toxic by inhalation and ingestion. A skin irritant. Used in making plastics., Gray to brown solid; [HSDB] May decompose upon exposure to light and air; [MSDSonline] | |

| Record name | 3,3'-DIMETHOXYBENZIDINE-4,4'-DIISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18120 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,3'-Dimethoxybenzidine-4,4'-diisocyanate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3184 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Flash Point |

245 °C | |

| Record name | 3,3'-Dimethoxybenzidine-4,4'-diisocyanate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3184 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 1 mg/mL at 63.5 °F (NTP, 1992), Soluble in ketones and esters | |

| Record name | 3,3'-DIMETHOXYBENZIDINE-4,4'-DIISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18120 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,3'-DIMETHOXYBENZIDINE-4,4'-DIISOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4103 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Gray to brown powder | |

CAS No. |

91-93-0 | |

| Record name | 3,3'-DIMETHOXYBENZIDINE-4,4'-DIISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18120 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,3′-Dimethoxy-4,4′-biphenylene diisocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91-93-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3'-Dimethoxybenzidine-4,4'-diisocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091930 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DADI | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5040 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,3'-Dimethoxybenzidine-4,4'-diisocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3'-Dimethoxybenzidine-4,4'-diisocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,3'-DIMETHOXYBENZIDINE-4,4'-DIISOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5AC9L5Y28Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3,3'-DIMETHOXYBENZIDINE-4,4'-DIISOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4103 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

234 °F (NTP, 1992), 112 °C min | |

| Record name | 3,3'-DIMETHOXYBENZIDINE-4,4'-DIISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18120 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,3'-DIMETHOXYBENZIDINE-4,4'-DIISOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4103 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies and Precursor Chemistry of 3,3 Dimethoxybenzidine 4,4 Diisocyanate

Established Synthetic Routes for 3,3'-Dimethoxybenzidine-4,4'-diisocyanate

The primary industrial method for the production of aromatic diisocyanates is the reaction of the corresponding diamine with phosgene (B1210022). taylorandfrancis.comgoogle.com This approach is also applicable to the synthesis of this compound. nih.gov

Phosgenation of 3,3'-Dimethoxybenzidine (B85612): Reaction Mechanisms and Conditions

The reaction of 3,3'-dimethoxybenzidine with phosgene is the most direct route to this compound. nih.gov The general process for the phosgenation of aromatic diamines is typically conducted in a two-stage process: "cold" phosgenation followed by "hot" phosgenation to ensure complete conversion and minimize side reactions. researchgate.netionike.com

Reaction Mechanisms:

The phosgenation of a primary amine proceeds through the formation of a carbamoyl (B1232498) chloride intermediate, which is then thermally dehydrochlorinated to yield the isocyanate. researchgate.netnih.gov For a diamine like 3,3'-dimethoxybenzidine, this process occurs at both amine functional groups. The reaction can be generalized by the following steps:

Formation of Monocarbamoyl Chloride: One of the amino groups of 3,3'-dimethoxybenzidine attacks the electrophilic carbonyl carbon of phosgene, leading to the formation of a monocarbamoyl chloride intermediate and hydrogen chloride (HCl).

Formation of Dicarbamoyl Chloride: The second amino group reacts similarly with another molecule of phosgene to form the dicarbamoyl chloride.

Thermal Dehydrochlorination: The dicarbamoyl chloride is unstable at elevated temperatures and eliminates two molecules of HCl to form the final diisocyanate product.

A "stepwise phosgenation" mechanism, where one amino group is converted to an isocyanate before the second one reacts, is also a possible pathway. researchgate.netnih.gov

Reaction Conditions:

The industrial phosgenation of aromatic amines is typically carried out in an inert solvent. researchgate.netnih.gov For the synthesis of this compound, the reaction has been reported to be carried out by reacting 3,3'-dimethoxybenzidine dihydrochloride (B599025) with phosgene in an aromatic solvent. nih.gov

Solvents: Inert aromatic hydrocarbons such as toluene (B28343), xylene, or chlorobenzene (B131634) are commonly used. researchgate.netnih.gov

Temperature: The initial "cold" phosgenation is conducted at lower temperatures, often below 70°C, to control the initial exothermic reaction and minimize the formation of urea (B33335) by-products. researchgate.netionike.com This is followed by "hot" phosgenation at higher temperatures, typically between 100°C and 200°C, to complete the reaction and facilitate the dehydrochlorination of the carbamoyl chloride intermediates. researchgate.netionike.com

Phosgene: An excess of phosgene is generally used to ensure complete conversion of the amine groups. rsc.org

Alternative Synthetic Approaches for Diisocyanates and their Applicability to this compound

Growing safety and environmental concerns associated with the high toxicity of phosgene have driven research into alternative, phosgene-free synthetic routes for isocyanates. nih.govescholarship.org These methods, while not yet widely applied to the specific synthesis of this compound on an industrial scale, represent potential future pathways.

Reductive Carbonylation of Nitro Compounds:

This approach involves the direct reaction of dinitro aromatic compounds with carbon monoxide in the presence of a catalyst to form diisocyanates. rsc.orgnih.gov For the synthesis of this compound, the starting material would be 3,3'-dinitro-5,5'-dimethoxybiphenyl. The reaction can proceed via two main pathways:

Direct Method: The dinitro compound reacts directly with CO to form the diisocyanate and carbon dioxide. This route often requires harsh reaction conditions. rsc.org

Indirect Method: The dinitro compound is first converted to a dicarbamate by reacting with CO and an alcohol. The dicarbamate is then thermally decomposed to yield the diisocyanate and the alcohol, which can be recycled. rsc.org

Dimethyl Carbonate (DMC) Method:

Dimethyl carbonate is considered a green, non-toxic alternative to phosgene. nih.govresearchgate.net This two-step process involves:

Carbamate (B1207046) Formation: The diamine (3,3'-dimethoxybenzidine) is reacted with DMC to form the corresponding bis(carbamate). This reaction is typically catalyzed. nih.govresearchgate.net

Thermal Decomposition: The resulting bis(carbamate) is then thermally decomposed to yield the diisocyanate and methanol. nih.govresearchgate.netebrary.net This method avoids the use of chlorine-containing reagents. nih.gov

Curtius, Hofmann, and Lossen Rearrangements:

These are classical organic reactions that can produce isocyanates from carboxylic acid derivatives, amides, and hydroxamic acids, respectively. escholarship.orgebrary.net For instance, the Curtius rearrangement involves the thermal decomposition of an acyl azide (B81097), which can be derived from a carboxylic acid. ebrary.net While these methods are valuable in laboratory-scale synthesis, their industrial application for diisocyanates can be limited by factors such as the use of potentially explosive azide intermediates in the Curtius rearrangement. escholarship.orgebrary.net

Precursor Synthesis and Derivatization

The primary precursor for the synthesis of this compound is 3,3'-dimethoxybenzidine. nih.govgoogle.comnih.gov

Synthesis of 3,3'-Dimethoxybenzidine

3,3'-Dimethoxybenzidine, also known as o-dianisidine, is a colorless to white solid. researchgate.netgoogle.comwikipedia.org It is typically synthesized from o-nitroanisole or o-anisidine (B45086).

From o-Nitroanisole:

A common industrial route involves the reductive coupling of o-nitroanisole. A patented method describes the catalytic hydrogenation of o-nitroanisole in an organic solvent and in the presence of a rare metal catalyst and a base. ionike.com This process typically proceeds in two stages:

Reductive Coupling: o-Nitroanisole is reduced to form 2,2'-dimethoxyhydrazobenzene. This is often achieved using catalytic hydrogenation with catalysts like palladium on carbon in an alkaline medium. ionike.com

Benzidine (B372746) Rearrangement: The resulting 2,2'-dimethoxyhydrazobenzene is then treated with an acid, such as sulfuric acid, to induce a benzidine rearrangement, yielding 3,3'-dimethoxybenzidine. ionike.com

From o-Anisidine:

3,3'-Dimethoxybenzidine can also be synthesized from o-anisidine through a process that induces a benzidine-type rearrangement. researchgate.netwikipedia.org

Chemical Transformations of 3,3'-Dimethoxybenzidine to its Diisocyanate Derivative

The principal chemical transformation of 3,3'-dimethoxybenzidine to its diisocyanate derivative is the phosgenation reaction as detailed in section 2.1.1. This reaction converts the two primary amine functional groups of the diamine into isocyanate groups. nih.gov

Catalytic Systems in this compound Synthesis

Catalysts play a crucial role in both the established and alternative synthetic routes for diisocyanates.

Catalysis in Phosgenation:

While the reaction of amines with phosgene can proceed without a catalyst, certain catalysts can be employed to influence the reaction rate and selectivity. Tertiary amines are known to catalyze the dehydrohalogenation of carbamoyl chlorides, which can be beneficial in the "hot" phosgenation step.

Catalysis in Phosgene-Free Routes:

Reductive Carbonylation: Homogeneous transition metal catalysts, particularly those based on palladium, rhodium, and ruthenium, are extensively studied for the reductive carbonylation of nitro compounds. rsc.orgnih.govebrary.net Palladium-based catalysts, often in combination with various ligands, have shown significant activity. researchgate.net

Dimethyl Carbonate (DMC) Route: The reaction of amines with DMC to form carbamates typically requires a catalyst to proceed at a practical rate. google.com A variety of catalysts have been investigated for this transformation, including:

Lewis acids: Zinc acetate (B1210297) has been shown to be an effective catalyst for the reaction of aromatic diamines with DMC. researchgate.netnih.gov

Basic catalysts: Alkali metal catalysts can also be used for the reaction of diamines with DMC. google.com

Thermal Decomposition of Carbamates: The thermal decomposition of carbamates to isocyanates can also be catalyzed. Metal compounds, including those of zinc, tin, and bismuth, have been reported to catalyze this reaction, potentially lowering the required decomposition temperature and improving selectivity. nih.govgoogle.com For sterically hindered isocyanates, the choice of catalyst can be critical to achieving high yields. nih.gov Dibutyltin dilaurate (DBTDL) is a frequently used catalyst for isocyanate reactions, though its use is becoming more restricted due to environmental concerns. rsc.org

Chemical Reactivity and Mechanistic Studies of 3,3 Dimethoxybenzidine 4,4 Diisocyanate

Reactivity of Isocyanate Functional Groups in 3,3'-Dimethoxybenzidine-4,4'-diisocyanate

This compound is a highly reactive aromatic diisocyanate. This reactivity stems from the presence of two isocyanate (-N=C=O) functional groups. The isocyanate group is characterized by a highly electrophilic carbon atom, making it susceptible to attack by a wide range of nucleophiles. These reactions are fundamental to its primary application in the synthesis of polyurethanes and other polymers. doxuchem.comnih.gov

The reactivity of the isocyanate groups can be influenced by several factors, including the presence of electron-donating methoxy (B1213986) groups on the aromatic rings. These groups can affect the electron density of the isocyanate groups, thereby modulating their reactivity. The compound may react vigorously with substances such as amines, aldehydes, alcohols, alkali metals, ketones, mercaptans, strong oxidizing agents, hydrides, phenols, and peroxides, often with a significant release of heat. nih.govnoaa.gov Furthermore, polymerization reactions can be initiated by both acids and bases. noaa.gov

Nucleophilic Addition Reactions

The core of this compound's utility lies in its propensity to undergo nucleophilic addition reactions. These reactions are central to the formation of a variety of polymer linkages.

Reactions with Alcohols and Polyols for Urethane (B1682113) Formation

The reaction of this compound with alcohols and polyols is a cornerstone of polyurethane chemistry, leading to the formation of urethane linkages. This reaction involves the nucleophilic attack of the hydroxyl group of the alcohol or polyol on the electrophilic carbon atom of the isocyanate group. nih.govkoreascience.kr The general reaction is as follows:

R-NCO + R'-OH → R-NH-CO-O-R'

The rate and efficiency of this reaction can be significantly influenced by the use of catalysts. Catalysts can enhance the selectivity of the reaction between the isocyanate and the polyol, leading to a higher percentage of urethane bonds and consequently affecting the properties of the final polymer, such as hardness. researchgate.net The reaction kinetics are also dependent on the solvent used and the reaction temperature. nih.gov

Table 1: Factors Influencing Urethane Formation

| Factor | Influence on Reaction |

| Catalyst | Accelerates the reaction and can improve selectivity for urethane formation. researchgate.net |

| Solvent | The polarity and solvating ability of the solvent can affect reaction kinetics. nih.gov |

| Temperature | Higher temperatures generally increase the reaction rate. nih.gov |

| Reactant Structure | The steric and electronic properties of both the diisocyanate and the polyol affect reactivity. semanticscholar.org |

Reactions with Amines for Urea (B33335) Formation

The reaction between this compound and amines results in the formation of urea linkages. This reaction is typically very rapid and exothermic, proceeding readily at room temperature without the need for a catalyst. doxuchem.comcommonorganicchemistry.com The general reaction is:

R-NCO + R'-NH₂ → R-NH-CO-NH-R'

This reaction is a fundamental process in the synthesis of polyureas and polyurethane-ureas. The reaction is generally carried out in a suitable solvent such as dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), or dichloromethane (B109758) (DCM). commonorganicchemistry.com The formation of urea derivatives is a key step in the production of various polymers, including plastics, elastomers, coatings, and adhesives. doxuchem.com

Reactions with Mercaptans and Phenols

This compound also reacts with other nucleophiles such as mercaptans (thiols) and phenols, although the reactivity patterns differ from those with alcohols and amines.

The reaction with mercaptans yields thiocarbamates. The rate of this reaction can be influenced by the solvent and the presence of catalysts, such as triethylamine. researchgate.net The reaction proceeds through the formation of a complex between the mercaptan and a base, which then reacts with the isocyanate. researchgate.net

The reaction with phenols to form carbamates is also a significant reaction. The reactivity of phenolic hydroxyl groups is generally lower than that of aliphatic hydroxyl groups towards isocyanates. semanticscholar.org This difference in reactivity is attributed to the more acidic nature of phenols and potential steric hindrance. semanticscholar.org The reaction can be catalyzed to improve the rate of urethane formation.

Isocyanate Dimerization and Trimerization Pathways

Under certain conditions, isocyanate groups can react with each other in dimerization and trimerization reactions. These reactions are often catalyzed by bases, such as phosphines and pyridines. nih.gov

Dimerization leads to the formation of a four-membered ring structure known as a uretdione. nih.govresearchgate.net This reaction is reversible, and the dimer can dissociate back to the isocyanate monomers upon heating. nih.govresearchgate.net This property allows uretdiones to be used as "blocked isocyanates," which can regenerate the reactive isocyanate at elevated temperatures for specific applications. researchgate.net

Trimerization results in a six-membered ring structure called an isocyanurate. nih.govtue.nl This reaction is generally favored at higher temperatures compared to dimerization. nih.gov Isocyanurates are known for their high thermal stability and are used to introduce crosslinks in polyurethane materials, enhancing their properties. tue.nlnih.gov A variety of catalysts, including Lewis bases and metal-containing compounds, can be used to promote the cyclotrimerization of isocyanates. tue.nl

Hydrolytic Stability and Reaction Kinetics in Aqueous Environments

This compound is insoluble in water and reacts with it. nih.gov The reaction of isocyanates with water leads to the formation of an unstable carbamic acid, which then decomposes to form an amine and carbon dioxide. doxuchem.com The newly formed amine can then react with another isocyanate group to form a urea linkage. This reaction is exothermic and is a key process in the formation of polyurethane foams, where the liberated carbon dioxide acts as a blowing agent. doxuchem.com

The resulting polyurea, formed from the reaction of the diisocyanate with water, is generally very stable to hydrolysis. Studies on similar diisocyanates like toluene (B28343) diisocyanate (TDI) have shown that the hydrolysis of the corresponding polyurea is extremely slow under environmental conditions. nih.gov For instance, the half-life for the hydrolysis of TDI-based polyurea at 25°C has been estimated to be in the range of thousands to hundreds of thousands of years. nih.gov This indicates that polymers formed from this compound are likely to be persistent in the environment. The hydrolysis rate is not significantly affected by pH within the range of 4 to 9. nih.gov

Reactions with Acids and Bases Leading to Polymerization

The polymerization of this compound can be initiated by both acidic and basic catalysts. Isocyanates, in general, are known to undergo polymerization in the presence of acids and bases, and it is expected that this compound follows these established reaction pathways.

Acid-Catalyzed Polymerization:

In the presence of a protic or Lewis acid, the oxygen or nitrogen atom of the isocyanate group can be protonated or coordinate with the Lewis acid. This activation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by another isocyanate molecule. The reaction proceeds through a series of additions, leading to the formation of a polymer. The primary structures formed are polyisocyanurates, which are six-membered rings of three isocyanate units, known for their thermal stability. The general mechanism involves the formation of a carbocationic intermediate which then propagates the polymerization.

Base-Catalyzed Polymerization:

Base-catalyzed polymerization of isocyanates is a more common and often more efficient method. The reaction can be initiated by a variety of bases, including tertiary amines, metal alkoxides, and carboxylates. acs.org The mechanism involves the nucleophilic attack of the base on the carbonyl carbon of the isocyanate group. This forms an anionic intermediate that is a potent nucleophile and can attack another isocyanate molecule. This process repeats, leading to the formation of a linear polyamide or, more commonly, the cyclotrimerization to form isocyanurates. acs.org The anionic trimerization is a widely accepted mechanism for this process. acs.org

The table below summarizes the expected reactivity of this compound with acids and bases, leading to polymerization, based on the known reactivity of aromatic diisocyanates.

| Catalyst Type | General Mechanism | Resulting Polymer Structure |

| Acid | Protonation or Lewis acid coordination with the isocyanate group, followed by electrophilic attack of another isocyanate molecule. | Primarily polyisocyanurates. |

| Base | Nucleophilic attack of the base on the isocyanate carbonyl carbon, forming an anionic intermediate that propagates the reaction. | Linear polyamides or polyisocyanurates. |

Oxidative and Reductive Transformation Pathways

Oxidative Transformation:

Reductive Transformation:

The reduction of the isocyanate groups in this compound would lead to the formation of the corresponding diamine, 3,3'-dimethoxybenzidine (B85612). This reaction is not a typical transformation pathway under normal conditions of use for polyurethanes. However, under specific chemical or biological conditions, such a reduction could occur. For instance, the degradation of some azo dyes, which are structurally related to benzidine (B372746) compounds, can involve reductive cleavage to form the corresponding aromatic amines. semanticscholar.org It is plausible that under certain environmental or biological conditions, the urethane linkages in a polymer derived from this compound could be hydrolyzed, followed by reduction of any remaining isocyanate groups or related structures back to the amine.

The following table outlines the potential oxidative and reductive transformation pathways for this compound.

| Transformation | Reacting Species/Conditions | Potential Products |

| Oxidation | Oxygen, UV light, heat | Oxidized biphenyl (B1667301) structures, hydroperoxides, chain-scission products |

| Reduction | Strong reducing agents | 3,3'-Dimethoxybenzidine |

Polymerization Chemistry and Advanced Materials Applications of 3,3 Dimethoxybenzidine 4,4 Diisocyanate

Polyurethane Synthesis Utilizing 3,3'-Dimethoxybenzidine-4,4'-diisocyanate

The synthesis of polyurethanes is a cornerstone of the polymer industry, offering a versatile platform for creating a wide array of materials, from rigid foams to flexible elastomers. The choice of diisocyanate is a critical factor that dictates the final properties of the polymer.

Mechanisms of Polyurethane Formation

The fundamental reaction for polyurethane synthesis is the polyaddition reaction between a diisocyanate and a polyol (a compound with multiple hydroxyl groups). researchgate.net This reaction involves the nucleophilic attack of the hydroxyl group's oxygen atom on the electrophilic carbon atom of the isocyanate group (-N=C=O). researchgate.net This process results in the formation of a urethane (B1682113) linkage (-NH-CO-O-). researchgate.netresearchgate.net

The general mechanism can be described as follows:

Nucleophilic Addition: The alcohol (polyol) acts as a nucleophile, adding across the carbon-nitrogen double bond of the isocyanate. researchgate.net

Proton Transfer: A hydrogen atom from the polyol's hydroxyl group migrates to the nitrogen atom of the isocyanate. researchgate.net

Urethane Linkage Formation: This sequence results in the stable urethane group that forms the backbone of the polyurethane polymer. researchgate.net

This reaction can proceed without a catalyst, but catalysts are often employed in industrial settings to control the reaction rate. The reactivity of the isocyanate group is significantly influenced by the electronic nature of its molecular structure. Aromatic diisocyanates, such as this compound, generally exhibit higher reactivity than aliphatic diisocyanates due to the electron-withdrawing nature of the aromatic rings. nih.gov

Influence of this compound Structure on Polymer Architecture

The structure of the diisocyanate monomer is a primary determinant of the final polymer's architecture and, consequently, its material properties. Polyurethanes are segmented copolymers, composed of alternating "hard" and "soft" segments. The hard segments are formed from the reaction of the diisocyanate and a chain extender, while the soft segments are derived from the polyol. nih.gov

The specific structure of this compound imparts distinct characteristics to the hard segments:

Rigidity and Aromaticity: The biphenyl (B1667301) core of the DADI molecule is rigid and aromatic. This contributes to strong intermolecular interactions, such as pi-pi stacking, within the hard domains. This rigidity enhances the polymer's strength and thermal stability. nih.gov

Symmetry and Packing: The symmetry of the diisocyanate molecule affects the ability of the hard segments to pack into well-ordered, crystalline, or semi-crystalline domains. nih.gov The methoxy (B1213986) groups (-OCH₃) on the DADI structure introduce steric hindrance and alter the molecule's rotational freedom and symmetry compared to a non-substituted biphenyl diisocyanate. This can influence the degree of phase separation between the hard and soft segments, which is crucial for the material's mechanical properties. nih.gov

Hydrogen Bonding: The urethane linkages formed are capable of creating strong hydrogen bonds. The spatial arrangement and density of these bonds, dictated by the diisocyanate's structure, act as physical cross-links, significantly impacting the material's tensile strength and elasticity. nih.gov

The presence of the two methoxy groups in DADI can also affect the reactivity of the two isocyanate groups, potentially leading to a more controlled polymerization process compared to other aromatic diisocyanates.

Development of Polymeric Materials from this compound

The unique structural features of this compound make it a candidate for developing specialized polymeric materials, including foams, elastomers, adhesives, and coatings.

Polyurethane Foams: Structural and Performance Attributes

Polyurethane foams are created by a polymerization reaction that occurs simultaneously with a blowing process. nih.gov A blowing agent, often water, reacts with the isocyanate groups to produce carbon dioxide gas. pcimag.com This gas creates the cellular structure of the foam.

The properties of polyurethane foams are highly dependent on the raw materials used. mdpi.commdpi.com

Cell Structure: The reactivity of the diisocyanate influences the rate of gas generation and polymer gelation, which in turn determines the cell size and whether the foam has an open-cell (flexible foams) or closed-cell (rigid foams) structure. nih.gov

Mechanical Properties: The rigid aromatic structure of DADI would contribute to the formation of strong, stiff struts in the foam matrix, enhancing compressive strength and dimensional stability, which are critical for rigid insulation foams. mdpi.com

Thermal Insulation: For rigid foams, a high content of closed cells filled with an insulating gas is desired. The polymer matrix, influenced by the diisocyanate's structure, must have sufficient strength to prevent cell collapse and gas diffusion. ktu.lt

Table 1: General Influence of Diisocyanate Structure on Rigid Foam Properties

| Property | Influence of Rigid, Aromatic Diisocyanate (e.g., DADI) |

|---|---|

| Compressive Strength | Generally increased due to stiff polymer struts. mdpi.com |

| Thermal Stability | Enhanced due to aromatic structure and strong intermolecular forces. ktu.lt |

| Dimensional Stability | Improved as a result of a more rigid polymer network. |

| Cell Size | Influenced by the balance of gelling and blowing reactions. |

This table presents generalized trends for rigid aromatic diisocyanates as specific data for DADI is limited.

Elastomers and Adhesives: Formulation and Mechanical Properties

Polyurethane elastomers and adhesives are valued for their toughness, flexibility, and adhesion to a wide variety of substrates. uk-manufacturing-online.co.ukspecialchem.com These materials are typically thermoplastic or thermosetting polymers.

Elastomer Formulation: Polyurethane elastomers are formulated to have a distinct phase-separated morphology, where hard segments act as physical cross-links in a soft, amorphous polyol matrix. This structure provides the material with its characteristic elasticity. researchgate.netsemanticscholar.org The use of a rigid diisocyanate like DADI would create very strong and stiff hard segments, contributing to high tensile strength and modulus. nih.gov

Adhesive Properties: The formulation of polyurethane adhesives often involves preparing an isocyanate-terminated prepolymer which then cures by reacting with moisture or a co-reactant. google.com The strong intermolecular forces and polarity associated with the urethane linkages derived from DADI would promote excellent adhesion to various surfaces, particularly polar substrates like metal, wood, and certain plastics. uk-manufacturing-online.co.uk

Table 2: Expected Mechanical Properties of Elastomers Based on Diisocyanate Type

| Diisocyanate Type | Typical Tensile Strength | Typical Elongation at Break | Hardness |

|---|---|---|---|

| Aromatic (e.g., MDI, TODI) | High | Moderate | High |

| Aliphatic (e.g., HDI, HMDI) | Moderate | High | Lower |

This table shows a general comparison. Polymers based on DADI would be expected to fall within the aromatic category, likely exhibiting high strength and hardness. Specific data for DADI is not widely available. nih.gov

Coatings and Resins: Cross-linking and Surface Characteristics

Polyurethane coatings and resins are used to provide protective and aesthetically pleasing surfaces on a multitude of products. aidic.it They offer excellent durability, abrasion resistance, and chemical resistance.

Cross-linking: For high-performance coatings, a high degree of cross-linking is necessary. This is often achieved using a two-component (2K) system where a polyol resin is mixed with a polyisocyanate cross-linker just before application. carbodiimide.com Blocked isocyanates, where the reactive -NCO group is temporarily protected, can also be used to create stable one-component (1K) systems that cure upon heating. mdpi.com The difunctional nature of DADI allows it to act as a linear chain extender, while its derivatives could be used as cross-linkers to form a dense, durable network. pcimag.com

Surface Characteristics: The final surface properties of a coating, such as hardness, scratch resistance, and gloss, are directly related to the cross-link density and the chemical nature of the polymer backbone. pcimag.com The aromatic character of DADI would contribute to a hard, scratch-resistant surface. However, aromatic diisocyanates are known to be susceptible to yellowing upon exposure to UV light, a factor that would need to be considered in formulations for exterior applications.

Copolymerization Strategies Involving this compound

The two isocyanate (-NCO) groups of this compound are highly reactive towards nucleophiles, making this compound a versatile monomer for various copolymerization reactions. The primary strategies involve step-growth polymerization to form polyurethanes and polyureas.

Polyurethane Synthesis: The most common copolymerization strategy for diisocyanates is their reaction with polyols (compounds with multiple hydroxyl groups) to form polyurethanes. The reaction of this compound with a diol, such as 1,4-butanediol (B3395766) or a longer-chain polyether or polyester (B1180765) polyol, results in the formation of linear polyurethanes. The general reaction is as follows:

n OCN-R-NCO + n HO-R'-OH → [-C(O)NH-R-NHC(O)O-R'-O-]n

where R represents the 3,3'-dimethoxybenzidine-4,4'-diyl moiety and R' is the alkyl or polyether/polyester chain of the diol. The choice of the polyol is critical in determining the final properties of the polyurethane. Short-chain diols lead to rigid and hard segments, while long-chain polyols create flexible and soft segments. By varying the ratio of the diisocyanate to different polyols, a wide range of properties, from rigid plastics to flexible elastomers, can be achieved.

Polyurea Synthesis: In a similar fashion, this compound can be copolymerized with diamines to produce polyureas. This reaction is generally faster than the reaction with alcohols and results in the formation of urea (B33335) linkages (-NH-C(O)-NH-). Polyureas derived from this diisocyanate are expected to exhibit high thermal stability and strong intermolecular hydrogen bonding due to the urea groups, leading to materials with high melting points and excellent mechanical strength.

The presence of the two methoxy groups on the biphenyl backbone can influence the reactivity of the isocyanate groups through steric hindrance, potentially leading to a more controlled polymerization process compared to unsubstituted aromatic diisocyanates.

Advanced Material Composites and this compound Derivatives

The development of advanced composite materials often relies on the effective interaction between a polymer matrix and a reinforcing filler. wiley.com Derivatives of this compound can play a crucial role as either the matrix material itself or as a compatibilizer to enhance the interface between different phases in a composite.

Polymer Matrix Composites: Polyurethanes and polyureas based on this compound can serve as high-performance matrices for composites. The rigid aromatic structure of the diisocyanate contributes to a high glass transition temperature (Tg) and good thermal stability in the resulting polymer. When reinforced with fillers such as carbon fibers, glass fibers, or nanoclays, the resulting composites are anticipated to exhibit superior mechanical properties, including high tensile strength and modulus. These characteristics make them suitable for applications in the automotive and aerospace industries where lightweight and strong materials are in demand.

Compatibilizers in Composites: In composites where the filler and the polymer matrix have poor adhesion, such as in wood-polymer composites, isocyanate-based compounds can act as effective compatibilizers. d-nb.info A derivative of this compound could be synthesized to have one isocyanate group react with the hydroxyl groups present on the surface of a lignocellulosic filler like wood flour. The other isocyanate group would then be available to react with the polymer matrix. This covalent bonding across the interface would significantly improve the stress transfer between the filler and the matrix, leading to enhanced mechanical performance of the composite. d-nb.info

| Filler Type | Potential Application of this compound Derivative | Expected Improvement in Composite |

| Carbon Nanotubes | As a dispersing agent and interfacial modifier | Enhanced electrical conductivity and mechanical strength |

| Cellulose Nanocrystals | As a surface modifier to improve compatibility with a hydrophobic matrix | Increased tensile strength and modulus |

| Glass Fibers | As a sizing agent to promote adhesion to a polyurethane matrix | Improved impact strength and durability |

Structure-Property Relationships in Polymers Derived from this compound

The macroscopic properties of polymers are a direct consequence of their molecular structure. mdpi.com For polymers derived from this compound, several key structural features dictate their thermal, mechanical, and chemical properties.

Rigidity and Thermal Stability: The biphenyl unit in the diisocyanate is a rigid, planar structure that restricts segmental motion in the polymer backbone. This inherent rigidity contributes to a high glass transition temperature (Tg) and excellent thermal stability. The decomposition temperature of polymers containing this moiety is expected to be high, making them suitable for high-temperature applications.

Influence of Methoxy Groups: The methoxy (-OCH3) groups attached to the biphenyl rings have a significant impact on the polymer's properties. These groups can:

Increase Solubility: The polar nature of the methoxy groups can enhance the solubility of the polymer in certain organic solvents, which can be advantageous for processing.

Affect Chain Packing: The presence of these side groups can disrupt the close packing of polymer chains, potentially leading to a more amorphous morphology and lower crystallinity. This can influence properties like optical clarity and mechanical toughness.

Hydrogen Bonding: In polyurethanes and polyureas, the urethane and urea linkages, respectively, are capable of forming strong hydrogen bonds. These intermolecular forces play a crucial role in determining the mechanical properties of the material. The arrangement and density of these hydrogen bonds, influenced by the rigid structure of the diisocyanate, will dictate the degree of phase separation between hard and soft segments in segmented copolymers, which in turn governs the elastomeric or rigid nature of the polymer.

| Structural Feature of this compound | Influence on Polymer Property |

| Biphenyl Backbone | High rigidity, leading to increased Tg and thermal stability. |

| Isocyanate Groups | Formation of urethane or urea linkages, enabling strong hydrogen bonding and crosslinking. |

| Methoxy Groups | Can enhance solubility, disrupt chain packing, and influence intermolecular forces. |

Advanced Analytical Methodologies for 3,3 Dimethoxybenzidine 4,4 Diisocyanate and Its Derivatives

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of diisocyanates in complex matrices. High-Performance Liquid Chromatography (HPLC) is the most common technique for direct air monitoring analysis, while Gas Chromatography-Mass Spectrometry (GC-MS) is often employed for analyzing hydrolysis products or in specific derivatization schemes.

High-Performance Liquid Chromatography (HPLC) for Diisocyanate Analysis in Environmental and Industrial Samples

HPLC is a robust and widely adopted method for analyzing airborne diisocyanates in both environmental and industrial settings. tandfonline.com The standard approach involves drawing air through a sampling medium, such as an impinger or a coated filter, containing a derivatizing agent. tandfonline.comlcslaboratory.com This agent reacts with the highly reactive isocyanate groups to form stable, nonvolatile derivatives, typically ureas, which can be safely transported and analyzed. tandfonline.com

Common derivatizing agents include 9-(N-methylaminomethyl)-anthracene (MAMA), 1-(2-pyridyl)piperazine (B128488) (1,2-PP), and 4-nitro-N-propylbenzylamine (nitro reagent). tandfonline.comnih.govepa.gov The choice of agent depends on the required sensitivity and the detection method. Following extraction from the sampling medium, the stable derivatives are separated using reversed-phase HPLC. tandfonline.com Detection is commonly achieved using ultraviolet (UV) or fluorescence detectors (FLD), with electrochemical detection (ECHD) offering enhanced sensitivity for trace-level analysis. tandfonline.comnih.gov For instance, a method using alkaline ethanol (B145695) for derivatization followed by HPLC-ECHD achieved detection limits as low as 0.1 µg/m³ for a 5-minute air sample. nih.gov

The table below summarizes various HPLC methodologies used for the analysis of aromatic diisocyanates, which are applicable to 3,3'-Dimethoxybenzidine-4,4'-diisocyanate.

Table 1: HPLC Methods for Aromatic Diisocyanate Analysis

| Sample Matrix | Derivatization Reagent | Chromatographic Conditions | Detection | Reference |

|---|---|---|---|---|

| Workplace Air | 9-(N-methylaminomethyl)-anthracene (MAMA) in toluene (B28343) | Column: C18 Octadecylsilyl Mobile Phase: Isocratic acetonitrile/water | UV (254 nm) | tandfonline.com |

| Workplace Air | 1-(2-Pyridyl)piperazine (1,2-PP) in toluene | Column: C18 Mobile Phase: Acetonitrile/Ammonium Acetate (B1210297) Buffer | UV / ECHD | epa.gov |

| Air | 4-Nitro-N-propylbenzylamine on fiberglass filter | Column: Not specified Mobile Phase: Methanol/water/HCl | Differential Pulse Polarography (DPP) | nih.gov |

| Air | Alkaline ethanol in impinger | Column: Not specified Mobile Phase: Not specified | UV / ECHD | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Related Aromatic Isocyanates

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile and semi-volatile organic compounds. For diisocyanates, GC-MS analysis typically requires derivatization to improve thermal stability and volatility. mdpi.com A common strategy involves the complete hydrolysis of the diisocyanate to its corresponding diamine, followed by derivatization of the amine groups. mdpi.comresearchgate.net In the case of this compound, it would be hydrolyzed to 3,3'-Dimethoxybenzidine (B85612). nih.gov

One effective derivatization method is N-ethoxycarbonylation using ethyl chloroformate, which converts the diamines into stable derivatives suitable for GC-MS analysis. mdpi.com This approach allows for the simultaneous determination of residual diisocyanates (as their diamines) and any free diamines present in a sample. mdpi.com The mass spectrometer provides definitive identification based on the unique mass spectrum and fragmentation pattern of the derivatized analyte, while the gas chromatograph provides high-resolution separation. This method has been successfully applied to determine residual isocyanates and diamines in biodegradable films with high accuracy and precision. mdpi.com

Table 2: GC-MS Method for Diamine Derivatives

| Analyte | Derivatization Reagent | Hydrolysis | Chromatographic Conditions | Detection | Reference |

|---|---|---|---|---|---|

| Aromatic Diamines (from Diisocyanates) | Ethyl Chloroformate | Ultrasonic hydrolysis with HCl | Column: Capillary (e.g., HP-5MS) Carrier Gas: Helium | Mass Spectrometry (Scan or SIM mode) | mdpi.com |

Spectroscopic Characterization

Infrared (IR) Spectroscopy for Isocyanate Group Identification

Infrared (IR) spectroscopy is a primary tool for the identification of the isocyanate functional group (-N=C=O). This group exhibits a strong and highly characteristic asymmetric stretching vibration that appears in a relatively uncongested region of the IR spectrum, typically between 2240 and 2280 cm⁻¹. spectroscopyonline.comspectroscopyonline.com This absorption is intense and sharp due to the large change in dipole moment associated with the vibration. spectroscopyonline.com Its unique position and intensity make it an excellent group frequency for confirming the presence of isocyanates in a sample. spectroscopyonline.comspecac.com

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy is particularly useful for analyzing surfaces and monitoring chemical reactions in real-time. researchgate.netpaint.org For example, the consumption of isocyanate during polyurethane formation can be quantitatively monitored by observing the decrease in the intensity of the -N=C=O peak at ~2270 cm⁻¹. researchgate.netpaint.org

Table 3: Characteristic Infrared Absorption Frequencies

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Intensity | Reference |

|---|---|---|---|---|

| Isocyanate (-N=C=O) | Asymmetric Stretch | 2240 - 2280 | Strong, Sharp | spectroscopyonline.comspectroscopyonline.com |

| Urethane (B1682113) (R-NH-CO-O-R') | N-H Bend | 1510 - 1540 | Medium-Strong | paint.org |

| Urethane (R-NH-CO-O-R') | C=O Stretch | ~1715 | Strong | paint.org |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic connectivity and chemical environment within a molecule. idc-online.com For this compound, both ¹H NMR and ¹³C NMR are essential for complete structural elucidation. While specific spectral data for this exact compound is not widely published, its structure can be predicted based on data from analogous aromatic diisocyanates like 4,4'-MDI and related structures. researchgate.netresearchgate.net

In the ¹H NMR spectrum, the aromatic protons are expected to appear in the downfield region (7.0-8.0 ppm). The two methoxy (B1213986) groups (-OCH₃) would produce a sharp singlet further upfield, likely around 3.9-4.0 ppm.

In the ¹³C NMR spectrum, the carbon atom of the isocyanate group (-N=C=O) gives a characteristic signal in the range of 120-130 ppm. The aromatic carbons would generate a series of signals between 110 and 150 ppm, with the carbon atoms directly bonded to the methoxy and isocyanate groups having distinct chemical shifts. The methoxy carbon itself would appear around 55-60 ppm.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Nucleus | Group | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|---|

| ¹H | Aromatic Protons | 7.0 - 7.5 | Multiplet | Protons on the biphenyl (B1667301) rings. |

| ¹H | Methoxy Protons (-OCH₃) | ~3.9 | Singlet | Six equivalent protons from the two methoxy groups. |

| ¹³C | Isocyanate Carbon (-C =O) | 120 - 130 | Singlet | Characteristic shift for isocyanate carbons. |

| ¹³C | Aromatic Carbons | 110 - 150 | Multiple Singlets | Includes carbons attached to H, -OCH₃, -NCO, and the other ring. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital technique for determining the molecular weight of a compound and deducing its structure through fragmentation analysis. nih.gov For this compound (C₁₆H₁₂N₂O₄), the exact mass is 296.0797 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at an m/z of 296. nih.gov The fragmentation pattern of aromatic isocyanates is influenced by the stability of the aromatic rings and the reactivity of the isocyanate groups. nih.govyoutube.com Key fragmentation pathways for this molecule would likely involve the loss of one or both isocyanate groups (-NCO, mass 42) or related fragments. Cleavage of the methoxy groups (loss of -CH₃ or -OCH₃) is also a probable fragmentation route. Analysis of the hydrolysis product, 3,3'-dimethoxybenzidine, shows a strong molecular ion at m/z 244 and key fragments from the loss of methyl and methoxy groups. massbank.eu

Table 5: Expected Mass Spectrometry Fragments for this compound

| m/z | Proposed Ion/Fragment | Formula | Notes | Reference |

|---|---|---|---|---|

| 296 | [M]⁺˙ | [C₁₆H₁₂N₂O₄]⁺˙ | Molecular Ion | nih.gov |

| 254 | [M - NCO]⁺ | [C₁₅H₁₂NO₃]⁺ | Loss of one isocyanate group | nih.gov |

| 253 | [M - HNCO]⁺˙ | [C₁₅H₁₁NO₃]⁺˙ | Loss of isocyanic acid (rearrangement) | nih.gov |

| 225 | [M - HNCO - CO]⁺˙ | [C₁₄H₁₁NO₂]⁺˙ | Subsequent loss of carbon monoxide |

Electrochemical Methods for Detection and Quantification

The direct electrochemical detection of this compound is challenging due to the high reactivity of the isocyanate groups. However, indirect electrochemical methods have been developed that focus on the detection and quantification of its stable hydrolysis product, 3,3'-dimethoxybenzidine (also known as o-dianisidine). This approach provides a reliable means of determining the presence of the parent diisocyanate.

An analytical strategy for the determination of o-dianisidine utilizes square wave voltammetry. nih.gov While direct measurements of o-dianisidine can be difficult to reproduce due to the formation of unstable intermediates, a stable oxidation peak can be observed at +0.7 V versus a silver-silver chloride (Ag/AgCl) reference electrode. nih.gov

To achieve satisfactory quantitative determination, a modified electrode, specifically a deoxyribonucleic acid (DNA) sensor, has been employed. nih.gov This sensor is created by immobilizing double-stranded DNA on a carbon paste electrode. The principle of detection relies on the interaction between o-dianisidine and the guanine (B1146940) bases in the DNA. The square wave voltammogram of the DNA-modified electrode shows two oxidation peaks, corresponding to adenine (B156593) and guanine. The guanine oxidation peak is used as the analytical signal. nih.gov

When o-dianisidine is introduced, it interacts with the guanine, causing a reduction in the guanine oxidation peak. This reduction is proportional to the concentration of o-dianisidine. A noticeable reduction in the guanine peak occurs at o-dianisidine concentrations as low as 0.4 μM, with higher concentrations (above 100 μM) completely quenching the guanine response. nih.gov This method allows for both the specific detection of o-dianisidine through its oxidation peak at +0.7 V and its quantitative measurement by observing the decrease in the guanine signal. nih.gov

Table 1: Electrochemical Detection Parameters for o-Dianisidine

| Parameter | Value | Reference |

| Analytical Technique | Square Wave Voltammetry | nih.gov |

| Working Electrode | DNA-modified Carbon Paste Electrode | nih.gov |

| Reference Electrode | Ag/AgCl | nih.gov |

| Counter Electrode | Platinum Wire | nih.gov |

| O-dianisidine Oxidation Peak | +0.7 V | nih.gov |

| Analytical Signal for Quantification | Reduction of Guanine Oxidation Peak | nih.gov |

| Limit of Detection (Initial Reduction) | 0.4 μM | nih.gov |

Application of Analytical Techniques in Monitoring Environmental Releases

The monitoring of environmental releases of this compound is critical for assessing potential exposure and environmental fate. Due to the rapid reaction of diisocyanates with water in a process called hydrolysis, environmental monitoring techniques often focus on the detection of the more stable diamine derivative, 3,3'-dimethoxybenzidine. americanchemistry.com

When this compound is released into the environment, it reacts with water to form a polyurea and its corresponding diamine, 3,3'-dimethoxybenzidine. americanchemistry.comnih.gov Therefore, analytical methods for environmental monitoring are typically designed to measure the concentration of this diamine in various matrices, such as air and water.

Commonly, air monitoring for diisocyanates involves drawing a known volume of air through a filter coated with a derivatizing agent. researchgate.netresearchgate.net For other diisocyanates like TDI and MDI, this often involves collection in an impinger with a suitable reagent, followed by analysis using high-performance liquid chromatography (HPLC). nih.gov A similar principle can be applied to this compound, where air samples are collected and then analyzed for the presence of 3,3'-dimethoxybenzidine.

The analysis of the collected samples can be performed using various techniques. While direct analysis of the diisocyanate is challenging, the resulting diamine can be measured. For instance, studies on other diisocyanates have shown that the rate of formation of the corresponding diamine from the hydrolysis of polyureas can be measured by HPLC. nih.gov This allows for an estimation of the environmental persistence and potential for the release of the diamine over time.

The general approach for monitoring diisocyanates in environmental or workplace air often involves the following steps, which are adaptable for this compound:

Sample Collection : Air is drawn through a filter or impinger containing a medium to capture the diisocyanate and facilitate its conversion to a stable derivative.

Sample Preparation : The collected sample is treated to extract the analyte, which may involve hydrolysis to the corresponding diamine (3,3'-dimethoxybenzidine).

Analysis : The prepared sample is analyzed using a suitable analytical technique, such as HPLC, to identify and quantify the concentration of the diamine. nih.gov

This indirect approach, by focusing on the stable hydrolysis product, provides a robust method for monitoring the environmental releases and potential human exposure to this compound. researchgate.netnih.gov

Table 2: General Approach for Environmental Monitoring of Diisocyanates

| Step | Description | Common Techniques |

| Sample Collection | Capturing airborne diisocyanates. | Impingers with absorbing solutions, Coated glass fiber filters. |

| Analyte Formation | Conversion of the diisocyanate to a stable, measurable compound. | Hydrolysis to the corresponding diamine (e.g., 3,3'-dimethoxybenzidine). |

| Analytical Detection | Separation and quantification of the target analyte. | High-Performance Liquid Chromatography (HPLC). nih.gov |

Environmental Fate and Degradation Mechanisms of 3,3 Dimethoxybenzidine 4,4 Diisocyanate

Environmental Distribution and Transport Pathways

The distribution of 3,3'-Dimethoxybenzidine-4,4'-diisocyanate in the environment is significantly limited by its physical and chemical properties. Releases are typically low due to rigorous controls throughout its lifecycle. diisocyanates.org Its low volatility and high reactivity with water in all environmental compartments—soil, water, and air—prevent widespread transport. diisocyanates.org

Upon release into aquatic or terrestrial environments, the compound's fate is dominated by its reaction with water. diisocyanates.orgamericanchemistry.com This reactivity minimizes its migration and bioavailability.

In the event of a spill on land, the diisocyanate reacts with moisture present in the soil. americanchemistry.com This reaction transforms the liquid into a solid mass of inert polyurea combined with soil, effectively rendering it immobile. americanchemistry.com For similar diisocyanates, this conversion process has a half-life ranging from approximately 1 to 7 hours, depending on the soil type. americanchemistry.com

| Environmental Compartment | Contamination Mechanism | Primary Outcome | Mobility |

|---|---|---|---|

| Soil | Rapid reaction with soil moisture. americanchemistry.com | Formation of a solid polyurea-soil matrix. americanchemistry.com | Low / Immobile. americanchemistry.com |

| Water | Reaction at the interface of the insoluble liquid with water, forming a solid crust. diisocyanates.orgisopa.org | Formation of inert, insoluble, solid polyurea masses that sink. cdc.govdiisocyanates.org | Low / Localized. diisocyanates.org |

Atmospheric release of this compound is limited due to its low vapor pressure; for instance, at 149°C, its vapor pressure is only 0.003 mm Hg. haz-map.com This characteristic is similar to other diisocyanates like MDI, for which atmospheric emissions are generally low in both concentration and mass. nih.govresearchgate.net

In industrial settings, dispersion modeling for analogous compounds predicts that concentrations at the facility fenceline and beyond are typically very low. nih.govresearchgate.net The use of emission control measures, such as stacks, can further reduce ground-level concentrations by a significant factor. diisocyanates.org The primary degradation mechanism in the atmosphere is not reaction with water vapor, which occurs at an insignificant rate, but rather oxidation by hydroxyl radicals. nih.govresearchgate.net

Environmental Degradation Processes

The degradation of this compound begins almost immediately upon contact with the environment, primarily through chemical reactions rather than biological processes.

Hydrolysis is the most significant initial degradation process for diisocyanates in aquatic environments. cdc.govamericanchemistry.com The reaction proceeds in two main steps:

Hydrolysis to an Amine: An isocyanate group (-NCO) reacts with water to form a transient carbamic acid, which then decomposes to form a primary amine (3,3'-dimethoxybenzidine) and carbon dioxide. diisocyanates.orgresearchgate.net

Polyurea Formation: The newly formed, highly reactive amine group rapidly reacts with a remaining isocyanate group on another molecule, forming a stable and inert urea (B33335) linkage. cdc.govdiisocyanates.orgresearchgate.net

This process repeats, creating a polymer known as polyurea, which is an insoluble solid. cdc.govdiisocyanates.org Under laboratory conditions with high dilution, the hydrolysis half-life of a similar compound, MDI, is on the order of seconds. researchgate.net However, in a real-world scenario, the formation of the solid polyurea crust limits the reaction rate. diisocyanates.org The resulting polyureas are exceptionally stable, with estimated hydrolysis half-times ranging from thousands to millions of years under ambient environmental conditions. nih.gov

In the atmosphere, the primary degradation pathway for aromatic diisocyanates is oxidation by photochemically generated hydroxyl (OH) radicals. nih.govresearchgate.net Direct photodegradation (photolysis) is not considered a significant environmental fate process. researchgate.net Based on studies of analogous compounds, the atmospheric half-life of this compound due to this oxidation reaction is estimated to be approximately one day. nih.govresearchgate.net This reaction is not expected to contribute to the formation of ground-level ozone. researchgate.net

| Degradation Pathway | Environmental Compartment | Mechanism | Estimated Half-Life | Primary Product |

|---|---|---|---|---|

| Hydrolysis | Water, Soil | Reaction with water. cdc.gov | Seconds to hours for the parent compound. americanchemistry.comresearchgate.net | Inert Polyurea. cdc.gov |

| Atmospheric Oxidation | Atmosphere | Reaction with hydroxyl (OH) radicals. nih.govresearchgate.net | ~1 day (inferred from MDI/TDI). nih.govresearchgate.net | Oxidation products. |

| Direct Photolysis | Atmosphere | Breakdown by direct absorption of sunlight. researchgate.net | Not a significant pathway. researchgate.net | N/A |

The primary environmental degradation product of this compound is polyurea. cdc.govdiisocyanates.org These polyureas are solid, inert, and show extreme resistance to further degradation, including biodegradation. diisocyanates.orgnih.gov Therefore, they are considered persistent in the environment. diisocyanates.org

The potential for biodegradation primarily concerns the diamine intermediate, 3,3'-dimethoxybenzidine (B85612), that is formed transiently during hydrolysis. However, because this amine is highly reactive and is rapidly consumed in the formation of polyurea, its availability for biological uptake or degradation is almost nonexistent. diisocyanates.org In the unlikely event that free 3,3'-dimethoxybenzidine were to persist, it could be subject to degradation. Studies on the parent amine have shown it can be broken down by advanced oxidation processes into less toxic compounds such as 2-nitroanisole, vanillyl alcohol, and benzoic acid. nih.gov Furthermore, analogous aromatic diamines have been shown to biodegrade in soil, although they can also become strongly and irreversibly bound to soil organic matter. researchgate.netamericanchemistry.com

Identification and Fate of Environmental Degradation Products

The environmental degradation of this compound, like other aromatic diisocyanates such as MDI and TDI, is primarily driven by its reaction with water. diisocyanates.orgcdc.gov The isocyanate groups (-NCO) are highly reactive towards nucleophiles, and water is abundant in most environmental compartments.

The principal degradation process is hydrolysis. In this reaction, the isocyanate groups react with water to form an unstable carbamic acid intermediate, which then rapidly decomposes to yield the corresponding primary amine, 3,3'-Dimethoxybenzidine, and carbon dioxide.

This resulting diamine, 3,3'-Dimethoxybenzidine, can then react with remaining diisocyanate molecules. This subsequent reaction leads to the formation of larger, inert, and insoluble solid polyureas. diisocyanates.org These polyureas are considered the major final products of diisocyanates in contact with water. diisocyanates.org

In the atmosphere, the primary degradation mechanism for aromatic diisocyanates is expected to be oxidation by hydroxyl (OH) radicals. researchgate.net This reaction is estimated to have a half-life of about one day. researchgate.net While specific studies on this compound are limited, the degradation products would likely be various oxidized aromatic compounds.

Due to the rapid hydrolysis in aquatic environments, the bioavailability of this compound is significantly reduced, limiting its potential for biological uptake. diisocyanates.org The resulting polyureas are stable and show low toxicity. diisocyanates.org

Table 1: Key Environmental Degradation Products of this compound

| Degradation Product | Formation Pathway | Environmental Fate |

| 3,3'-Dimethoxybenzidine | Hydrolysis of the isocyanate groups in water. | Can react with remaining diisocyanate to form polyureas. |

| Carbon Dioxide | Byproduct of the hydrolysis of the isocyanate groups. | Enters the global carbon cycle. |

| Polyureas | Reaction of 3,3'-Dimethoxybenzidine with this compound. | Inert, insoluble solids that are not readily biodegradable. diisocyanates.org |

| Oxidized Aromatic Compounds | Atmospheric oxidation by hydroxyl radicals. | Further atmospheric reactions and deposition. |

Modeling Environmental Persistence and Transformation

Modeling the environmental fate of reactive chemicals like this compound is challenging. However, various modeling approaches developed for other diisocyanates can provide insight into its likely environmental distribution and persistence.

Multi-media fate models, such as fugacity-based models (e.g., Mackay Level III and IV), are used to predict the partitioning of a chemical between different environmental compartments like air, water, soil, and sediment. cefic-lri.org For diisocyanates, these models predict that a significant portion will be retained in the air phase due to volatilization, with very low concentrations expected in water and soil due to rapid degradation. diisocyanates.org However, the high reactivity of isocyanates with water means that the concept of simple partitioning is not entirely applicable, and these models provide more of a qualitative insight into their distribution. diisocyanates.org

Physiologically Based Toxicokinetic (PBTK) models have been developed for other diisocyanates like MDI to understand the relationship between external exposure and internal dose. researchgate.netnih.gov These models can simulate the absorption, distribution, metabolism, and elimination of the compound and its metabolites. While primarily used for human health risk assessment, the principles can be applied to understand the fate of the substance within organisms in the environment.

Dispersion modeling is used to predict the concentration of the substance in the air at various distances from a release source. researchgate.net For diisocyanates, these models show that atmospheric concentrations decrease significantly with distance from the emission point. diisocyanates.org

Table 2: Modeling Approaches for Environmental Fate of Diisocyanates

| Model Type | Purpose | Key Findings for Diisocyanates |

| Multi-media Fate Models (e.g., Mackay Level III/IV) | Predicts the environmental distribution and overall persistence of a chemical. cefic-lri.org | Low environmental concentrations and persistence are predicted, with most of the substance retained in the air phase. diisocyanates.org |

| Physiologically Based Toxicokinetic (PBTK) Models | Simulates the uptake and fate of a chemical within an organism. researchgate.net | Can be used to estimate biomarker levels following exposure. |

| Atmospheric Dispersion Models | Estimates the downwind concentration of a chemical released into the atmosphere. researchgate.net | Concentrations decrease significantly with distance from the source. diisocyanates.org |

Computational and Theoretical Chemistry Studies of 3,3 Dimethoxybenzidine 4,4 Diisocyanate

Molecular Dynamics Simulations for Understanding Bulk Properties of Polymeric Systems Derived from 3,3'-Dimethoxybenzidine-4,4'-diisocyanate

Molecular dynamics (MD) simulations are powerful computational tools for investigating the structure-property relationships of polymeric materials at an atomic level. For polyurethanes derived from aromatic diisocyanates like this compound, MD simulations can provide insights into bulk properties such as morphology, phase separation, and mechanical behavior. These simulations model the movement of atoms and molecules over time, governed by a set of potential energy functions known as a force field.